molecular formula C10H15BFNO4S B1434250 (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid CAS No. 1704121-64-1

(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid

Cat. No. B1434250
M. Wt: 275.11 g/mol
InChI Key: XLBPAWWHKBQWKY-UHFFFAOYSA-N
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Description

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid .


Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .


Chemical Reactions Analysis

Organoboron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .

Scientific Research Applications

Synthesis and Structural Analysis

(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid is part of the broader family of boronic acids, which are extensively utilized in organic synthesis due to their unique properties. A study by (Das et al., 2003) focused on the synthesis and crystal structure of a related compound, amino-3-fluorophenyl boronic acid, highlighting its applications in the construction of glucose sensing materials. The study emphasizes the significance of boronic acids in the synthesis of biologically active compounds, illustrating their versatility in fields like synthetic chemistry and pharmaceuticals.

Application in Organic Synthesis

Boronic Acid-Diol Complexation

The ability of boronic acids to bind with biologically relevant diols, such as saccharides and peptidoglycans, is crucial for their application in biomaterials. (Brooks et al., 2018) studied various boronic acids to determine their binding constants with biologically relevant diols, providing insights into the selection of organoboron compounds in sensing, delivery, and materials chemistry.

Luminescent Materials and Biomedical Applications

The study by (Sadu et al., 2017) demonstrates the multidisciplinary applications of boron(III) complexes, including those derived from boronic acids. Their usage in organic electronics, photonics, and as biomedical probes highlights the compound's potential in creating advanced materials and diagnostic tools.

Sensing Applications

Boronic acids are increasingly utilized in sensing applications due to their interactions with diols and Lewis bases. (Lacina et al., 2014) provided a mini-review covering the use of boronic acids in biological labelling, protein manipulation, and the development of therapeutics. This underscores the compound's versatility in various research areas.

Fluorescent Chemosensors

The creation of fluorescent chemosensors using boronic acids, as detailed by (Huang et al., 2012), is an essential aspect of boronic acid research. These chemosensors can probe carbohydrates and bioactive substances, indicating the compound's relevance in disease prevention and diagnosis.

Safety And Hazards

Boronic acids are the products of the second oxidation of boranes. Their stability to atmospheric oxidation is considerably superior to that of borinic acids, which result from the first oxidation of boranes . The product of a third oxidation of boranes, boric acid, is a very stable and a relatively benign compound to humans .

Future Directions

In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . There is currently widespread interest in applications of the Suzuki Coupling, with new developments and refinements being reported constantly .

properties

IUPAC Name

[3-(diethylsulfamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7,14-15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBPAWWHKBQWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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